![molecular formula C4H8BrClO B1621089 1-Bromo-3-chloro-2-methylpropan-2-ol CAS No. 66466-56-6](/img/structure/B1621089.png)
1-Bromo-3-chloro-2-methylpropan-2-ol
Overview
Description
1-Bromo-3-chloro-2-methylpropan-2-ol, also known as BCM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BCM is a chiral molecule, which means that it has two mirror-image forms that have different biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-methylpropan-2-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in cells. 1-Bromo-3-chloro-2-methylpropan-2-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting cell cycle progression.
Biochemical and Physiological Effects:
1-Bromo-3-chloro-2-methylpropan-2-ol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 1-Bromo-3-chloro-2-methylpropan-2-ol has also been shown to have an impact on the immune system, by modulating the production of cytokines and other immune system components.
Advantages and Limitations for Lab Experiments
1-Bromo-3-chloro-2-methylpropan-2-ol has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 1-Bromo-3-chloro-2-methylpropan-2-ol can be challenging to synthesize in large quantities, and its chiral nature can complicate analysis and purification.
Future Directions
There are several future directions for research on 1-Bromo-3-chloro-2-methylpropan-2-ol, including the development of new synthesis methods, the investigation of its potential as a chiral catalyst for asymmetric synthesis, and the exploration of its biological activities in different cell types and disease models. Additionally, the development of new analytical methods for the detection and quantification of 1-Bromo-3-chloro-2-methylpropan-2-ol in biological samples could enable more precise studies of its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
1-Bromo-3-chloro-2-methylpropan-2-ol has been extensively studied for its potential use in organic synthesis, as a chiral building block for the synthesis of pharmaceuticals and agrochemicals. 1-Bromo-3-chloro-2-methylpropan-2-ol has also been investigated for its biological activities, including its potential as an anticancer agent, a chiral ligand for asymmetric catalysis, and a chiral selector for chromatography.
properties
IUPAC Name |
1-bromo-3-chloro-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrClO/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFMHARQNAZPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380327 | |
Record name | 1-bromo-3-chloro-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66466-56-6 | |
Record name | 1-bromo-3-chloro-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.